(2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid
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Overview
Description
L-threo-Droxidopa-13C6: is a labeled compound of L-threo-Droxidopa, a synthetic amino acid precursor of norepinephrine. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in treating conditions such as neurogenic orthostatic hypotension and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-threo-Droxidopa involves several synthetic routes, including enzymatic processes and stereoselective synthesis. One method involves the enzymatic reduction of specific compounds, while another method uses asymmetric induction to avoid chiral resolution .
Industrial Production Methods: Industrial production of L-threo-Droxidopa typically involves multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor and control the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: L-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into active metabolites and its interaction with other compounds .
Common Reagents and Conditions: Common reagents used in the reactions involving L-threo-Droxidopa include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time .
Major Products Formed: The major product formed from the reactions of L-threo-Droxidopa is norepinephrine, a neurotransmitter that plays a crucial role in the body’s response to stress and other physiological processes .
Scientific Research Applications
L-threo-Droxidopa-13C6 is widely used in scientific research due to its ability to act as a precursor to norepinephrine. Its applications include:
Chemistry: Used in the study of synthetic pathways and reaction mechanisms.
Biology: Helps in understanding the biochemical pathways involving norepinephrine.
Medicine: Used in the treatment of neurogenic orthostatic hypotension and Parkinson’s disease.
Industry: Employed in the production of pharmaceuticals and other related compounds .
Mechanism of Action
L-threo-Droxidopa-13C6 exerts its effects by crossing the blood-brain barrier and being converted into norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H11NO5 |
---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
QXWYKJLNLSIPIN-DOUAUXGKSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[C@@H]([C@H](C(=O)O)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Origin of Product |
United States |
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